molecular formula C12H12ClN3O B1454486 6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine CAS No. 1184826-33-2

6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine

Cat. No. B1454486
CAS RN: 1184826-33-2
M. Wt: 249.69 g/mol
InChI Key: MSGHGRCTYKVJHZ-UHFFFAOYSA-N
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Description

6-Chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine is a type of aryl amine that has been the subject of numerous studies due to its potential applications in a variety of fields. It is a heterocyclic compound that is found in plants, fungi, and bacteria, and has been used in numerous laboratory experiments. It has been used for its potential as a therapeutic agent, as well as for its ability to interact with other compounds. In

Scientific Research Applications

Antifungal Applications

6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine: and its derivatives have shown promising results as antifungal agents. The compound’s ability to inhibit the growth of various fungal species makes it a potential candidate for the development of new fungicides . Its efficacy against pathogens like G. zeae, F. oxysporum, and C. mandshurica highlights its role in agricultural bioengineering and crop protection.

Insecticide Development

The structural similarity of 6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine to other pyridazine derivatives, which are known for their insecticidal properties, suggests potential applications in pest control . Research into neo-nicotinoid insecticides indicates that related compounds can be highly selective and effective against specific insect targets .

Herbicide Formulation

Pyridazine derivatives, including compounds similar to 6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine , have been employed as herbicides . Their ability to regulate plant growth and protect crops from weeds is an area of significant interest, with ongoing research into optimizing their efficacy and environmental impact.

Anti-inflammatory Research

The bioactivity profile of pyridazine compounds extends to anti-inflammatory effects . This suggests that 6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine could be explored for its potential to reduce inflammation, contributing to the development of new anti-inflammatory medications.

properties

IUPAC Name

6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-17-10-4-2-3-9(7-10)8-14-12-6-5-11(13)15-16-12/h2-7H,8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGHGRCTYKVJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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